molecular formula C19H23Cl2NO B13784968 Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)-6-methoxy-2-methyl-, hydrochloride CAS No. 63937-84-8

Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)-6-methoxy-2-methyl-, hydrochloride

Cat. No.: B13784968
CAS No.: 63937-84-8
M. Wt: 352.3 g/mol
InChI Key: OTIVPWAWDWVOBT-UHFFFAOYSA-N
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Description

The compound Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)-6-methoxy-2-methyl-, hydrochloride (hereafter referred to as Compound X) is a tetrahydroisoquinoline derivative with distinct substituents:

  • 1-(4-Chlorophenethyl): A bulky, lipophilic group with electron-withdrawing chlorine.
  • 2-Methyl: Enhances steric hindrance and metabolic stability.
  • Hydrochloride salt: Improves solubility for pharmaceutical applications.

Structurally, it shares a tetrahydroisoquinoline backbone with alkaloids like papaverine and synthetic derivatives used in medicinal chemistry.

Properties

CAS No.

63937-84-8

Molecular Formula

C19H23Cl2NO

Molecular Weight

352.3 g/mol

IUPAC Name

1-[2-(4-chlorophenyl)ethyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride

InChI

InChI=1S/C19H22ClNO.ClH/c1-21-12-11-15-13-17(22-2)8-9-18(15)19(21)10-5-14-3-6-16(20)7-4-14;/h3-4,6-9,13,19H,5,10-12H2,1-2H3;1H

InChI Key

OTIVPWAWDWVOBT-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1CCC2=C(C1CCC3=CC=C(C=C3)Cl)C=CC(=C2)OC.[Cl-]

Origin of Product

United States

Preparation Methods

Direct Amination and Buchwald-Hartwig Coupling Approach

A patented method describes the preparation of isoquinoline compounds structurally related to the target compound by avoiding problematic direct amination at the 3-position of isoquinoline. Instead, it employs:

  • Starting materials: Isoquinoline derivatives (e.g., compound I) and substituted benzylamines (e.g., 3,4-dimethoxybenzylamine or analogs).
  • Solvent: N-methylpyrrolidone (NMP).
  • Reaction conditions: Heating to 120 °C for several hours.
  • Key step: Buchwald-Hartwig coupling to substitute chlorine at the 3-position with an amine, overcoming previous difficulties.
  • Purification: Extraction with dichloromethane, washing with saturated saline, drying over sodium sulfate, and recrystallization using ethyl acetate and n-heptane.
  • Yields: High yields reported (e.g., 83.4% for compound II).
  • Deprotection: Amino protecting groups are removed using acidic conditions (trifluoroacetic acid or methanesulfonic acid mixtures) followed by neutralization with saturated sodium bicarbonate to pH 7-8.
Step Reagents/Conditions Outcome/Yield
Amination Isoquinoline derivative + substituted benzylamine, NMP, 120 °C, 4 h Compound II, 83.4% yield
Buchwald-Hartwig Coupling Catalytic system (Pd-based), base, solvent Substitution of Cl by amine
Deprotection Acidic solvent (TFA, MsOH), NaHCO3 neutralization Free amine compound VI

This method is industrially scalable with reduced side reactions and cost benefits due to using methylamine hydrochloride instead of more complex reagents.

Cyclodehydration from N-Formyl-Phenylacetamides

A classical approach to isoquinoline derivatives involves:

Key advantages:

  • Readily available and inexpensive starting materials.
  • Two-step process with higher yields compared to older methods.
  • Applicable to substituted phenylacetic acids, allowing introduction of methoxy and chloro substituents.
Step Reagents/Conditions Outcome/Yield
N-formylation Phenylacetic acid + formamide, pyridine, acetone, 0°C to reflux N-formyl-phenylacetamide
Cyclodehydration Concentrated H2SO4, 20-25°C, 4 h 2H-3-Isoquinolone, ~50% yield

This route provides a robust foundation for further functionalization to install the 4-chlorophenethyl and methyl groups.

Domino and Tandem Reaction Strategies

Recent literature reviews emphasize the use of domino or cascade reactions to efficiently synthesize tetrahydroisoquinoline derivatives:

These methods offer:

  • High diastereoselectivity (cis/trans control).
  • Yields ranging from moderate to excellent (23%-98% depending on substrate and conditions).
  • Potential for introducing substituents such as methoxy and chloro groups in a controlled manner.

Catalytic Hydrogenation and Reductive Amination

Synthesis of tetrahydroisoquinoline cores often involves:

Step Reagents/Conditions Outcome/Yield
Bischler–Napieralski Acid chloride or equivalent, Lewis acid catalyst Isoquinoline intermediate
Catalytic hydrogenation Pd/C or Pt/C, H2, varying pressure (1-4 atm) Tetrahydroisoquinoline, cis/trans control
ATH reaction Chiral Ru catalyst, HCOOH/triethylamine Enantioselective tetrahydroisoquinoline
Reductive amination Aldehyde (4-chlorophenylacetaldehyde), reducing agent Final substituted product

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield Range Industrial Suitability
Direct amination + Buchwald-Hartwig coupling High purity, scalable, cost-effective Requires Pd catalysts, careful control 80-85% High
Cyclodehydration from phenylacetic acids Simple starting materials, fewer steps Moderate yields, harsh acidic conditions ~50% Moderate
Domino/tandem reactions One-pot, high stereocontrol Substrate scope may be limited 23-98% Emerging
Catalytic hydrogenation + reductive amination Stereoselective, versatile Multi-step, requires chiral catalysts Variable Moderate

Summary of Key Research Discoveries

  • The use of methylamine hydrochloride in direct amination reduces costs and side reactions compared to previous reagents.
  • Buchwald-Hartwig coupling enables substitution of chlorine atoms in isoquinoline rings that were previously difficult to functionalize.
  • The two-step cyclodehydration process from phenylacetic acids and formamides offers a streamlined synthesis of isoquinoline cores with good functional group tolerance.
  • Domino and cascade reactions provide efficient, one-pot synthetic routes with excellent stereochemical control, increasing synthetic efficiency.
  • Catalytic hydrogenation using platinum catalysts at higher pressures favors formation of tetrahydroisoquinolines over aromatized products, allowing selective synthesis of the desired tetrahydro form.
  • Asymmetric transfer hydrogenation with chiral Ru catalysts enables enantioselective synthesis of tetrahydroisoquinoline derivatives, important for biological activity.

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)-6-methoxy-2-methyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydrogenated isoquinoline derivatives.

Scientific Research Applications

Antidepressant Activity

Research indicates that isoquinoline derivatives exhibit potential antidepressant effects. For instance, studies have shown that compounds similar to 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)-6-methoxy-2-methyl-, hydrochloride can modulate neurotransmitter systems involved in mood regulation, particularly serotonin and norepinephrine pathways.

Antitumor Properties

Isoquinoline derivatives have been investigated for their antitumor properties. The presence of specific substituents on the isoquinoline ring can enhance cytotoxicity against various cancer cell lines. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells while sparing normal cells.

Neuroprotective Effects

The neuroprotective potential of isoquinoline derivatives has garnered attention due to their ability to inhibit neuroinflammation and oxidative stress pathways. This activity is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Activity

Isoquinoline compounds have shown promising antimicrobial properties against a variety of pathogens, including bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes or interference with essential metabolic pathways.

Table 1: Biological Activities of Isoquinoline Derivatives

Activity TypeReference StudiesMechanism of Action
Antidepressant Modulation of serotonin and norepinephrine
Antitumor Induction of apoptosis in cancer cells
Neuroprotective Inhibition of neuroinflammation
Antimicrobial Disruption of cell membranes

Case Study 1: Antidepressant Effects

A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of various isoquinoline derivatives, including 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)-6-methoxy-2-methyl-, hydrochloride . The research indicated significant improvements in behavioral tests for depression when administered to animal models, suggesting potential for clinical applications in treating mood disorders.

Case Study 2: Cancer Cell Cytotoxicity

In vitro experiments conducted on human cancer cell lines demonstrated that this isoquinoline derivative exhibited dose-dependent cytotoxicity. The study highlighted its ability to induce apoptosis through the activation of intrinsic pathways involving caspases.

Case Study 3: Neuroprotection in Animal Models

Research investigating the neuroprotective effects of isoquinoline derivatives showed promising results in models of Parkinson's disease. The administration of 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)-6-methoxy-2-methyl-, hydrochloride resulted in reduced neuroinflammation and improved motor function.

Mechanism of Action

The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)-6-methoxy-2-methyl-, hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name / CAS No. Substituents Key Features Pharmacological Notes Reference
Compound X 1-(4-Cl-phenethyl), 2-Me, 6-OMe, HCl High lipophilicity; improved solubility via HCl salt Potential metal chelation, bioactivity
1,2,3,4-Tetrahydroisoquinoline HCl (14099-81-1) None (base structure) Simplest analog; limited bioactivity Used as a chemical reagent
6,7-Dimethoxy-THIQ HCl (2328-12-3) 6,7-OMe, HCl Polar substituents; lower lipophilicity Papaverine-like activity
Berberine HCl (BBH) Quaternary ammonium, 2,3-OMe Low bioavailability due to hydrophobicity Antitumor, antimicrobial
6-Methoxy-THIQ (57196-62-0) 6-OMe, HCl Structural similarity but lacks 4-Cl-phenethyl and 2-Me Intermediate in synthesis
(1R,4R)-4,6-Dihydroxy-N-Me-THIQ HCl (MM0081.28) 4,6-OH, N-Me, HCl Hydroxyl groups increase polarity; chiral centers Pharmaceutical impurity standard

Key Observations:

Lipophilicity : Compound X’s 4-chlorophenethyl and methyl groups enhance lipophilicity compared to polar analogs like 6,7-dimethoxy-THIQ or hydroxylated derivatives . This may improve blood-brain barrier penetration but reduce aqueous solubility.

Bioactivity: Unlike BBH, which has broad antimicrobial and anti-inflammatory effects, Compound X’s unique substituents may target specific receptors (e.g., adrenergic or opioid receptors common in tetrahydroisoquinoline pharmacology) .

Synthetic Utility: The methyl group at position 2 could stabilize intermediates during photocatalytic dehydrogenation, as seen in N-methyl isoquinoline synthesis (71.7% conversion rate in sunlight) .

Pharmacological Potential

  • Metal Chelation: Isoquinoline hydrochlorides are reagents for detecting Zn²⁺, Cd²⁺, and Cu²⁺. Compound X’s methoxy and chlorophenethyl groups may enhance selectivity for specific ions .
  • Antimicrobial Activity : Structural analogs with dimethoxy groups (e.g., BBH) show antimicrobial effects, but Compound X’s lipophilicity may alter spectrum or potency .

Stability and Bioavailability

  • Hydrochloride Salt : Improves solubility compared to free bases (e.g., BBH’s 76.9% conversion post-demethylation ).
  • Metabolic Stability : The 2-methyl group may reduce cytochrome P450-mediated degradation, extending half-life .

Biological Activity

Isoquinoline derivatives, particularly 1,2,3,4-tetrahydroisoquinolines (THIQs), have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)-6-methoxy-2-methyl-, hydrochloride is a notable member of this class. This article explores its biological activity, including pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The molecular formula for the compound is C19H22ClNOC_{19}H_{22}ClNO with a molecular weight of approximately 352.33 g/mol. Its structure features a tetrahydroisoquinoline core substituted with a 4-chlorophenethyl group and methoxy and methyl groups, which contribute to its biological profile.

Biological Activity Overview

Isoquinoline derivatives are known for their wide range of biological activities, including:

  • Antimicrobial Activity : THIQs exhibit significant antibacterial properties against various pathogens. For example, studies have shown that certain THIQ analogs possess activity against Staphylococcus epidermidis and Klebsiella pneumoniae .
  • Neuroprotective Effects : Compounds in this class have been investigated for their neuroprotective properties in models of neurodegenerative diseases. The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress .
  • Anti-inflammatory Properties : Some derivatives demonstrate anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific receptors or enzymes that modulate various biological pathways. This interaction can lead to altered cellular responses that underlie its pharmacological effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of isoquinoline derivatives. Key factors influencing activity include:

  • Substituent Positioning : The position and nature of substituents on the isoquinoline ring significantly affect potency and selectivity against target pathogens or receptors.
  • Functional Groups : The presence of methoxy and methyl groups can enhance lipophilicity and receptor binding affinity .

Table 1: Summary of Biological Activities

Activity TypeSpecific EffectsReferences
AntimicrobialEffective against Staphylococcus epidermidis, Klebsiella pneumoniae
NeuroprotectiveModulation of neurotransmitter systems
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Table 2: Structure-Activity Relationships

Substituent PositionEffect on ActivityReference
4-ChlorophenethylIncreased antibacterial activity
Methoxy at C6Enhanced neuroprotective effects
Methyl at C2Improved receptor binding

Case Studies

Several studies have explored the pharmacological potential of THIQs:

  • Antibacterial Study : A derivative was synthesized and tested against eight pathogenic bacterial strains. The results indicated significant susceptibility in Staphylococcus epidermidis at concentrations as low as 25 μg/ml .
  • Neuroprotection Research : In vitro studies demonstrated that certain THIQ analogs could protect neuronal cells from oxidative stress-induced damage, suggesting potential for treating neurodegenerative disorders .

Q & A

Q. What are the established synthetic routes for this tetrahydroisoquinoline derivative, and what critical parameters influence yield?

The compound is typically synthesized via Bischler-Napieralski cyclization or Pictet-Spengler reactions. Key parameters include:

  • Acid catalysis : Use of POCl₃ or HCl for imine formation .
  • Substituent effects : The 4-chlorophenethyl group requires controlled alkylation conditions to avoid side reactions .
  • Temperature control : Cyclization steps often require reflux in solvents like toluene or dichloroethane (80–110°C) .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) is standard, with yields ranging 45–65% .

Q. Which analytical techniques are essential for characterizing this compound and verifying purity?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at C6, methyl at C2) .
  • HPLC-MS : Quantifies purity (>95% required for pharmacological assays) using C18 columns (mobile phase: 0.1% formic acid in acetonitrile/water) .
  • Melting point : Consistency with literature values (e.g., 210–215°C decomposition) indicates crystallinity .
  • FT-IR : Validates hydrochloride salt formation (N–H stretch at 2500–3000 cm⁻¹) .

Q. How can researchers preliminarily assess its biological activity?

  • Antimicrobial screening : Disk diffusion assays against S. aureus and E. coli (concentration: 10–100 µg/mL) .
  • Cytotoxicity : MTT assays on HEK-293 or HeLa cells (IC₅₀ determination) .
  • Neuroactivity : Radioligand binding assays for dopamine or serotonin receptors due to structural similarity to CNS-active isoquinolines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Variable substituents : Systematically modify the 4-chlorophenethyl, methoxy, or methyl groups (Table 1).
  • Biological testing tiers :
    • Tier 1: Enzymatic inhibition (e.g., monoamine oxidase).
    • Tier 2: In vitro cell-based models (e.g., neuroprotection assays).
    • Tier 3: Pharmacokinetic profiling (e.g., metabolic stability in liver microsomes) .

Q. Table 1. Example SAR Design

Substituent PositionVariant TestedBiological Endpoint
C1 (4-chlorophenethyl)Phenyl, benzylCytotoxicity (IC₅₀)
C6 (methoxy)Hydroxy, ethoxyMAO-B inhibition (%)
C2 (methyl)Ethyl, hydrogenLogP/Solubility

Q. What statistical experimental design methods are suitable for reaction optimization?

  • Response Surface Methodology (RSM) : Optimize variables like temperature, catalyst loading, and solvent polarity using a central composite design .
  • Factorial designs : Screen critical factors (e.g., molar ratios of 4-chlorophenethylamine to ketone intermediates) with ANOVA analysis .
  • Case study : A 2³ factorial design reduced reaction steps from 5 to 3, improving yield by 22% .

Q. How can computational modeling guide derivatization or crystallography studies?

  • Density Functional Theory (DFT) : Predict electronic effects of substituents on reactivity (e.g., HOMO-LUMO gaps for cyclization steps) .
  • Molecular docking : Simulate binding to target proteins (e.g., β-amyloid for Alzheimer’s research) using AutoDock Vina .
  • Crystal engineering : Identify supramolecular synthons (e.g., hydrogen-bonding motifs) to stabilize polymorphs .

Q. What challenges arise in ensuring enantiomeric purity, and how are they addressed?

  • Chiral resolution : Use of (+)- or (-)-di-p-toluoyl-D-tartaric acid for salt formation .
  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol eluents .
  • Asymmetric synthesis : Catalytic enantioselective alkylation with Evans’ oxazaborolidines .

Q. How do intermolecular interactions influence solid-state stability and formulation?

  • Hirshfeld surface analysis : Quantifies H-bonding (N–H···Cl) and π-π stacking in single-crystal X-ray structures .
  • Hybrid DFT/MD simulations : Predict degradation pathways under thermal stress (e.g., 40–60°C accelerated stability testing) .

Methodological Considerations

  • Avoid commercial sources : Prioritize peer-reviewed synthesis protocols over vendor-supplied data .
  • Data validation : Cross-reference NMR shifts with simulated spectra (e.g., ACD/Labs or MestReNova) .
  • Ethical compliance : Adhere to OECD guidelines for preclinical toxicity testing .

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